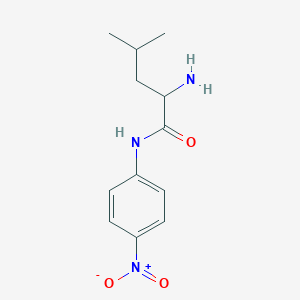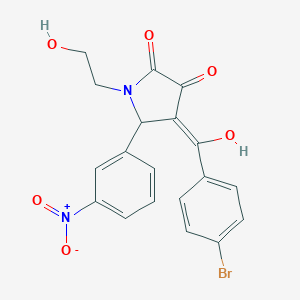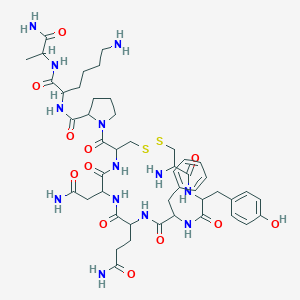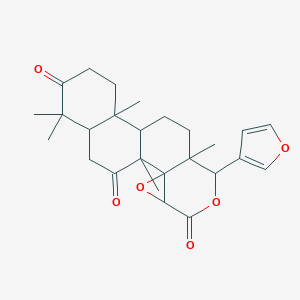![molecular formula C21H29FN2O3S B228691 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B228691.png)
1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine, also known as ADAM8, is a chemical compound that has gained significant attention in the scientific community due to its potential use in biomedical research. This compound is a piperazine derivative that has been synthesized through a multi-step process.
Wirkmechanismus
1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine inhibits the activity of matrix metalloproteinases by binding to their active site and preventing them from breaking down extracellular matrix proteins. This leads to a reduction in tissue remodeling and repair, which can be beneficial in certain disease conditions.
Biochemical and Physiological Effects:
1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of matrix metalloproteinases and reduces the breakdown of extracellular matrix proteins. Physiologically, it has been shown to reduce tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine in lab experiments include its specificity for matrix metalloproteinases and its potential therapeutic applications. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine. These include:
1. Further optimization of the synthesis method to improve yields and reduce costs.
2. Investigation of the potential therapeutic applications of 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine in cancer and cardiovascular diseases.
3. Development of 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine inhibitors for use in combination therapy with other anticancer drugs.
4. Investigation of the role of 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine in other disease conditions, such as arthritis and pulmonary fibrosis.
5. Development of 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine as a diagnostic tool for cancer and other disease conditions.
In conclusion, 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine is a promising compound that has potential applications in biomedical research. Its inhibitory effects on matrix metalloproteinases make it a potential therapeutic agent for diseases that involve excessive tissue remodeling. Further research is needed to fully understand the potential of 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine and to develop it as a useful tool in biomedical research.
Synthesemethoden
The synthesis of 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine involves a multi-step process that starts with the reaction of adamantane and 4-fluoro-3-methoxybenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with piperazine and sulfuric acid to form the final product, 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine. The synthesis process has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential use in biomedical research. It has been shown to have inhibitory effects on the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tissue remodeling and repair. This makes 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine a potential therapeutic agent for diseases that involve excessive tissue remodeling, such as cancer and cardiovascular diseases.
Eigenschaften
Molekularformel |
C21H29FN2O3S |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1-(1-adamantyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H29FN2O3S/c1-27-20-11-18(2-3-19(20)22)28(25,26)24-6-4-23(5-7-24)21-12-15-8-16(13-21)10-17(9-15)14-21/h2-3,11,15-17H,4-10,12-14H2,1H3 |
InChI-Schlüssel |
KYYZHGSCDHYNAM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)F |
Kanonische SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)
![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)

![10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)




![N-[(Z)-(1-butyl-2-oxoindol-3-ylidene)amino]-2-(2-methylphenoxy)acetamide](/img/structure/B228664.png)
![2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide](/img/structure/B228667.png)
![2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228669.png)
![N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)